molecular formula C5H7NO3 B1213305 N-Hydroxymethylsuccinimide CAS No. 5146-68-9

N-Hydroxymethylsuccinimide

Cat. No. B1213305
CAS RN: 5146-68-9
M. Wt: 129.11 g/mol
InChI Key: AZVYYSCOCHRFKW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of NHS esters involves the reaction of carboxylic acids with N-hydroxysuccinimide in the presence of a coupling agent. This process has been refined over the years, with several efficient strategies emerging for the preparation of these esters. One notable method includes the reaction of N-hydroxysuccinimide esters of N-alkoxycarbonyl-α-amino acids with active methylene compounds under basic conditions to produce N-alkoxycarbonyl tetramic acids, showcasing the versatility of NHS esters in synthesis applications (Detsi, Markopoulos, & Igglessi-Markopoulou, 1996).

Molecular Structure Analysis

The molecular structure of NHS esters allows for their reactivity with free amino acids to form N-acylamino acids. This reactivity is foundational to their utility in chemical synthesis and modification of biomolecules. The molecular structure of NHS esters, characterized by the presence of an active ester functional group, enables selective reaction with nucleophiles, particularly amines, under mild conditions.

Chemical Reactions and Properties

NHS esters are known for their reactivity with primary amine groups to form stable amide bonds. This reaction is central to their use in bioconjugation techniques, where they are employed to label or modify proteins and peptides. The specificity of this reaction towards primary amines under physiological conditions makes NHS esters invaluable tools in the field of biochemistry and molecular biology.

Physical Properties Analysis

The physical properties of NHS esters, such as their solubility and stability, are crucial for their application in synthesis and bioconjugation reactions. NHS esters are generally stable under dry conditions but are sensitive to moisture, which can lead to hydrolysis and degradation of the ester group. This sensitivity necessitates careful handling and storage of NHS esters to maintain their reactivity.

Chemical Properties Analysis

The chemical properties of NHS esters, including their reactivity, selectivity, and stability, are what make them such versatile reagents in organic synthesis and bioconjugation. Their ability to react with amines to form amide bonds under mild conditions while exhibiting selectivity towards primary amines over other functional groups is a key aspect of their chemical behavior. Additionally, the development of methods for quantifying NHS and its esters highlights the importance of understanding their chemical properties to optimize their use in various applications (Klykov & Weller, 2015).

Scientific Research Applications

  • Bioconjugation in Biomedical Research N-Hydroxysuccinimide (NHS) esters, including N-Hydroxymethylsuccinimide, are crucial in modifying biomolecules such as antibodies or proteins. They react primarily with amine groups to form covalent amide bonds, a key process in bioconjugation chemistry. This modification is vital in biomedical research for applications such as protein labeling with fluorescent dyes, surface activation of chromatographic supports, and chemical synthesis of peptides (Kratzer et al., 2021).

  • Quantification in Bioconjugation Techniques The quantification of NHS, including N-Hydroxymethylsuccinimide, is significant in various bioconjugation techniques. A robust method for detecting NHS esters helps in identifying reagent impurities or degradation, which is critical in ensuring the reliability of bioconjugation processes used in protein labeling and other applications (Klykov & Weller, 2015).

  • Chemical Cross-Linking in Protein Analysis NHS esters, including N-Hydroxymethylsuccinimide, are widely used for chemical cross-linking of lysine residues in proteins. This is essential in protein analysis, particularly in mass spectrometry, where understanding the interaction and structure of proteins is crucial (Kalkhof & Sinz, 2008).

  • Surface Chemistry in Biomedical Device Fabrication NHS esters play a significant role in the surface chemistry of biomedical devices. They are used as leaving groups to activate covalent coupling of biomolecules onto surfaces. This application is particularly relevant in the fabrication of microarrays, microfluidic devices, immunoassays, and other biomedical technologies (Cheng et al., 2007).

  • Protein Labeling and Analysis NHS esters, such as N-Hydroxymethylsuccinimide, are utilized in the site-specific labeling of proteins. This application is significant in biochemical investigations where understanding protein interactions and functions is essential (Dempsey et al., 2018).

  • Synthesis of N-Acylamino Acids N-Hydroxymethylsuccinimide is involved in the synthesis of N-acylamino acids, a process important in peptide synthesis and various biochemical applications. This demonstrates the compound's versatility in chemical synthesis (Lapidot et al., 1967).

Safety And Hazards

When handling “N-Hydroxymethylsuccinimide”, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The development of novel coreactants for chemiluminescence is very important to improve performance and widen its applications without using any other catalyst . This novel chemiluminescence system has several advantages, including simple, cost-effective, highly sensitive, selective, and wide linear range . It is expected that this chemiluminescence system will be a promising candidate for chemical and biological sensing .

properties

IUPAC Name

1-(hydroxymethyl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c7-3-6-4(8)1-2-5(6)9/h7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVYYSCOCHRFKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046657
Record name N-Hydroxymethylsuccinimide
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Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxymethylsuccinimide

CAS RN

5146-68-9
Record name N-(Hydroxymethyl)succinimide
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Record name N-Hydroxymethylsuccinimide
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Record name N-Methylolsuccinimide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27352
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Record name N-Hydroxymethylsuccinimide
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Record name 1-(hydroxymethyl)pyrrolidine-2,5-dione
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Record name N-HYDROXYMETHYLSUCCINIMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
76
Citations
NM Mahfouz, FA Omar, T Aboul-Fadl - European journal of medicinal …, 1999 - Elsevier
Ester prodrugs of aspirin 1a, ibuprofen 1b, naproxen 1c and indomethacin 1d were synthesized using N-Hydroxymethylsuccinimide (HMSI) 3 and N-hydroxymethylisatin (HMIS) 4 as …
Number of citations: 73 www.sciencedirect.com
A Husain, P Ahuja, A Ahmad, SA Khan - Medicinal Chemistry, 2016 - ingentaconnect.com
… ester prodrugs of some NSAIDs by using N-hydroxymethylsuccinimide as a promoiety [16]. … of an ester linkage vis a vis Nhydroxymethylsuccinimide, a heterocyclic amide might aid in …
Number of citations: 7 www.ingentaconnect.com
J Hansen, S Albrechtsen, K Hedegård - Journal of the American Academy …, 1989 - Elsevier
… in water, N-hydroxymethylsuccinimide equal to 0.8 mg formaldehyde gave a similar penetration prone. This is explained by cleavage of N-hydroxymethylsuccinimide into formaldehyde …
Number of citations: 5 www.sciencedirect.com
MB Winstead, KV Anthony, LL Thomas… - Journal of Chemical …, 1962 - ACS Publications
… the initial formation of N-hydroxymethylsuccinimide which subsequently reacts with the aromaticamine. Thus in one experiment N-hydroxymethylsuccinimide reacted with aniline to …
Number of citations: 12 pubs.acs.org
V Dalal - 2008 - search.proquest.com
… The mechanism of this reaction involves the initial formation of Nhydroxymethylsuccinimide, which then reacts with the aromatic amine to yield arylaminomethylsuccinimide …
Number of citations: 0 search.proquest.com
H Ito, K Schildknegt, EA Mash - Advances in Resist …, 1991 - spiedigitallibrary.org
… demonstrate, N-hydroxymethylsuccinimide 3 is quite stable in the presence of triflic acid, giving rise to no spectral change in the aromatic resonance region of isopropyiphenol. …
Number of citations: 11 www.spiedigitallibrary.org
T Fischer, K Andersen, U Bengtsson, P Frosch… - Exogenous …, 1995 - karger.com
… Based on these studies, N-hydroxymethylsuccinimide (HMS) was selected as a pro-allergen candidate for the formaldehyde patch and proved to fulfil the requirements. HMS applied to …
Number of citations: 14 karger.com
L Ninet, J Renaut, R Tissier - Biotechnology and …, 1969 - Wiley Online Library
The research carried out by several scientists has made possible the industrial preparation of β‐carotene by fermentation. A fungus, Blakeslea trispora, abundantly synthesizes …
Number of citations: 116 onlinelibrary.wiley.com
T Fischer, K Andersen, U Bengtsson, P Frosch… - researchgate.net
… Based on these studies, N-hydroxymethylsuccinimide (HMS) was selected as a pro-allergen candidate for the formaldehyde patch and proved to fulfil the requirements. HMS applied to …
Number of citations: 0 www.researchgate.net
FA Omar, NM Mahfouz… - SCIENTIA …, 1998 - OSTERREICHISCHE APOTHEKER …
Number of citations: 0

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